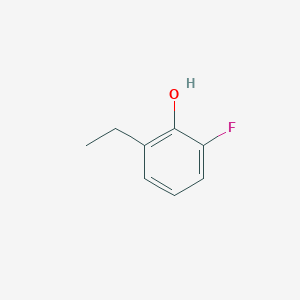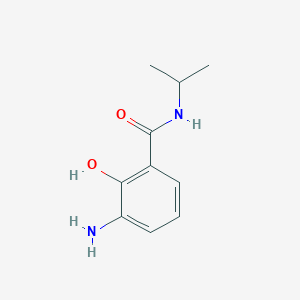
Lithium-P-styrenesulfonate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Lithium-P-styrenesulfonate is an organic compound with the molecular formula C8H7LiO3S. It is a lithium salt derivative of 4-vinylbenzenesulfonic acid, which is characterized by the presence of a vinyl group attached to a benzene ring that is further substituted with a sulfonic acid group. This compound is known for its solubility in water and its applications in various fields, including polymer chemistry and materials science .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-vinylbenzenesulfonic acid lithium salt typically involves the sulfonation of styrene followed by neutralization with lithium hydroxide. The general steps are as follows:
Sulfonation of Styrene: Styrene is reacted with concentrated sulfuric acid to introduce the sulfonic acid group, forming 4-vinylbenzenesulfonic acid.
Neutralization: The resulting 4-vinylbenzenesulfonic acid is then neutralized with lithium hydroxide to form 4-vinylbenzenesulfonic acid lithium salt.
Industrial Production Methods
In industrial settings, the production of 4-vinylbenzenesulfonic acid lithium salt follows similar steps but on a larger scale. The process involves the use of continuous reactors and precise control of reaction conditions to ensure high yield and purity. The final product is typically obtained through crystallization and drying processes.
化学反応の分析
Types of Reactions
Lithium-P-styrenesulfonate undergoes various chemical reactions, including:
Polymerization: It can undergo free radical and controlled radical polymerization to form poly(4-vinylbenzenesulfonic acid lithium salt).
Substitution Reactions: The vinyl group can participate in addition reactions with various electrophiles.
Cross-Coupling Reactions: It can be used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Polymerization: Initiators such as azobisisobutyronitrile (AIBN) are commonly used under controlled temperature conditions.
Substitution Reactions: Electrophiles such as halogens or alkyl halides are used under mild conditions.
Cross-Coupling Reactions: Palladium catalysts and boron reagents are typically employed under inert atmosphere.
Major Products Formed
Polymerization: Poly(4-vinylbenzenesulfonic acid lithium salt).
Substitution Reactions: Various substituted derivatives depending on the electrophile used.
Cross-Coupling Reactions: Complex organic molecules with new carbon-carbon bonds.
科学的研究の応用
Lithium-P-styrenesulfonate has a wide range of applications in scientific research:
Polymer Chemistry: It is used as a monomer in the synthesis of polyelectrolytes and ion-exchange membranes.
Materials Science: It is employed in the development of conductive polymers and as a component in solid polymer electrolytes for batteries.
Biology and Medicine: It is used in the synthesis of biocompatible materials and drug delivery systems.
Industrial Applications: It is utilized in the production of specialty chemicals, coatings, and adhesives.
作用機序
The mechanism of action of 4-vinylbenzenesulfonic acid lithium salt primarily involves its ability to form strong ionic interactions and participate in polymerization reactions. The sulfonic acid group provides sites for ionic interactions, while the vinyl group allows for polymerization. These properties make it an effective monomer for the synthesis of polyelectrolytes and conductive polymers .
類似化合物との比較
Similar Compounds
4-Vinylbenzenesulfonic acid sodium salt: Similar in structure but with sodium as the counterion.
Benzenesulfonic acid: Lacks the vinyl group, making it less versatile in polymerization reactions.
Styrene sulfonic acid: Similar structure but without the lithium counterion.
Uniqueness
Lithium-P-styrenesulfonate is unique due to the presence of the lithium ion, which imparts specific ionic properties and enhances its solubility in polar solvents. This makes it particularly useful in applications requiring high ionic conductivity, such as in battery electrolytes and ion-exchange membranes .
特性
CAS番号 |
4551-88-6 |
|---|---|
分子式 |
C8H7LiO3S |
分子量 |
190.2 g/mol |
IUPAC名 |
lithium;4-ethenylbenzenesulfonate |
InChI |
InChI=1S/C8H8O3S.Li/c1-2-7-3-5-8(6-4-7)12(9,10)11;/h2-6H,1H2,(H,9,10,11);/q;+1/p-1 |
InChIキー |
YSKIQSYEHUCIFO-UHFFFAOYSA-M |
SMILES |
[Li+].C=CC1=CC=C(C=C1)S(=O)(=O)[O-] |
正規SMILES |
[Li+].C=CC1=CC=C(C=C1)S(=O)(=O)[O-] |
ピクトグラム |
Irritant |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


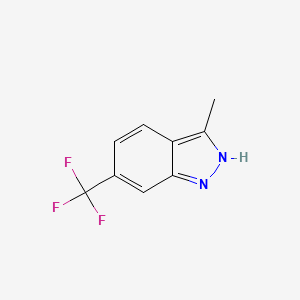
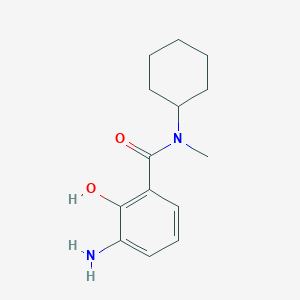
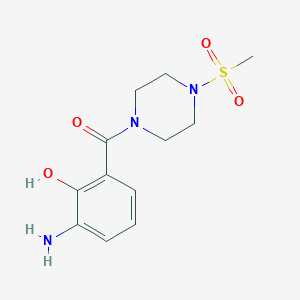
![2-[(3r)-3-Methylpiperazin-1-yl]nicotinonitrile](/img/structure/B1507475.png)
![Thieno[2,3-b]pyridin-2-amine](/img/structure/B1507481.png)
![Cyclopropanamine, 1-[3-(tetrahydro-2-furanyl)phenyl]-](/img/structure/B1507482.png)

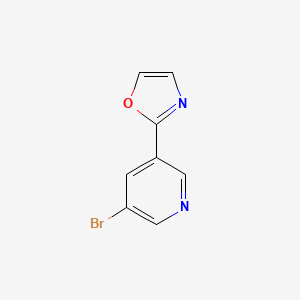

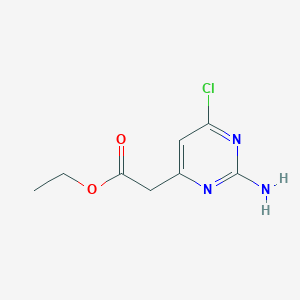

![4-Amino-2-Bromothieno[3,2-C]pyridine-7-Carboxamide](/img/structure/B1507497.png)
